Fmoc-D-Arg(Pbf)-OH
Description
Significance of Solid-Phase Peptide Synthesis (SPPS) in Chemical Biology and Drug Discovery
First introduced by R.B. Merrifield, who later received the Nobel Prize for this work, SPPS has become an indispensable tool. sennchem.com Its primary advantage lies in its efficiency and suitability for automation. bio-itworld.combioduro.com By anchoring the initial amino acid to a solid, insoluble resin support, the growing peptide chain can be elongated through a series of coupling and deprotection steps, with excess reagents and byproducts easily washed away. sennchem.compowdersystems.com This circumvents the laborious purification of intermediates required in traditional solution-phase synthesis, significantly accelerating the creation of custom peptides. sennchem.combio-itworld.com This has been instrumental in the development of new therapeutic agents for a range of diseases, including cancer and diabetes, as well as in vaccine research. powdersystems.comdrugdiscoverytrends.com
Role of D-Amino Acids in Peptide Design and Function
While the vast majority of naturally occurring proteins are composed of L-amino acids, their mirror-image counterparts, D-amino acids, offer unique advantages in peptide design. biopharmaspec.comjpt.com The strategic incorporation of these "unnatural" amino acids can profoundly alter a peptide's properties. biopharmaspec.com
A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov Peptides containing D-amino acids exhibit significantly increased resistance to these enzymes. nih.govlifetein.com.cn This is because proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. lifetein.com.cnfrontiersin.org By introducing D-amino acids, the peptide becomes less susceptible to enzymatic breakdown, leading to a longer half-life in plasma and enhanced bioavailability. biopharmaspec.comnih.govpnas.org This increased stability is a crucial factor in designing more effective peptide-based drugs. pnas.orgnih.govrsc.org
Enhanced Proteolytic Stability of D-Peptides
Overview of Fmoc Strategy in SPPS for Arginine Residues
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used method in SPPS. bio-itworld.com It relies on the use of the base-labile Fmoc group to protect the alpha-amino group of the amino acid. bio-itworld.comchempep.com This protecting group is stable under the acidic conditions used to cleave other protecting groups, providing an orthogonal protection scheme. bio-itworld.compowdersystems.com
For the amino acid arginine, the guanidinium (B1211019) side chain is highly basic and requires its own protecting group to prevent unwanted side reactions during synthesis. rsc.orgomizzur.com One of the most common and effective protecting groups for this purpose is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. rsc.orgadvancedchemtech.com The Pbf group is highly effective at masking the reactivity of the guanidinium group and is readily removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. chempep.comadvancedchemtech.com The use of Fmoc-Arg(Pbf)-OH is therefore a standard and reliable approach for incorporating arginine residues into a peptide sequence using Fmoc-based SPPS. advancedchemtech.comrsc.org
Fmoc-D-Arg(Pbf)-OH: Chemical Profile
This compound is the D-enantiomer of the more common L-arginine derivative. Its unique stereochemistry is key to its specialized applications.
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-D-arginine iris-biotech.de |
| CAS Number | 187618-60-6 iris-biotech.de |
| Molecular Formula | C₃₄H₄₀N₄O₇S iris-biotech.decymitquimica.com |
| Molecular Weight | 648.8 g/mol peptide.comiris-biotech.de |
| Appearance | White Powder cymitquimica.com |
| Storage Temperature | 2-8°C iris-biotech.de |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. chempep.com It is also soluble in water or 1% acetic acid. glpbio.com |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic protection of the various functional groups of the D-arginine molecule. A general synthetic route involves the following key steps:
Esterification : The carboxyl group of D-arginine hydrochloride is first protected, typically as a methyl or ethyl ester, by reacting it with an alcohol in the presence of an acid catalyst like thionyl chloride. guidechem.comchemicalbook.com
Amino Group Protection : The α-amino group is then protected. A common approach is to introduce a Boc (tert-butyloxycarbonyl) group. guidechem.comgoogle.com
Guanidinium Group Protection : The Pbf group is introduced onto the guanidinium side chain by reacting the molecule with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base. omizzur.comguidechem.com
Deprotection of the Amino Group : The Boc protecting group is selectively removed from the α-amino group. google.com
Saponification : The ester protecting the carboxyl group is removed through saponification, typically using a base like sodium hydroxide. guidechem.com
Fmoc Group Introduction : Finally, the Fmoc protecting group is attached to the now-free α-amino group using a reagent like Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). guidechem.comchemicalbook.com
This carefully orchestrated sequence ensures that the desired product, this compound, is obtained with high purity, ready for use in peptide synthesis. guidechem.com
Application in Solid-Phase Peptide Synthesis
This compound is a crucial building block for the incorporation of D-arginine into peptide sequences via Fmoc-based SPPS. peptide.com The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support.
The incorporation of this compound follows the standard SPPS cycle:
Deprotection : The Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. rsc.org
Activation and Coupling : The carboxyl group of this compound is activated using a coupling reagent. The activated amino acid is then coupled to the free amino group of the peptide on the resin. rsc.org
Washing : Any excess reagents and byproducts are washed away, leaving the elongated peptide chain ready for the next coupling cycle. powdersystems.com
The Pbf group on the D-arginine side chain remains intact throughout these steps and is only removed during the final cleavage of the completed peptide from the solid support using a strong acid like TFA. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, is often necessary during cleavage to prevent side reactions caused by reactive species generated from the protecting groups.
Research Findings and Significance
The incorporation of D-arginine using this compound has been instrumental in the development of peptides with enhanced therapeutic potential. Research has shown that substituting L-arginine with D-arginine can significantly improve the bioavailability of antimicrobial peptides. For example, replacing L-arginine residues with D-arginine in the antimicrobial peptide oncocin increased its half-life from 25 minutes to over 8 hours, while also slightly improving its antibacterial activity. peptide.com
Furthermore, peptides containing D-arginine have shown promise in other areas. A cyclic dipeptide containing D-arginine isolated from Bacillus cereus exhibited both antifungal and significant anticancer activity against breast cancer cells. peptide.com In another study, substituting D-lysine with D-arginine in the antimicrobial peptide RLA led to improved membrane permeability and increased mitochondrial accumulation. peptide.com These findings highlight the critical role of this compound in enabling the synthesis of these and other modified peptides with desirable pharmacological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673966 | |
| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187618-60-6 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187618-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fmoc D Arg Pbf Oh As a Building Block in Spps
Structural and Functional Aspects of Fmoc-D-Arg(Pbf)-OH in Peptide Assembly
The molecular architecture of this compound is specifically designed for seamless integration into the iterative cycles of Fmoc-based SPPS. medchemexpress.commedchemexpress.com The compound consists of three key components: the D-arginine core, the N-α-Fmoc protecting group, and the side-chain Pbf protecting group. chempep.com
The Fmoc group serves as a temporary shield for the α-amino group. chempep.com Its key characteristic is its stability under the acidic and neutral conditions used during coupling reactions, yet its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). chempep.commdpi.com This orthogonal deprotection strategy is a cornerstone of Fmoc SPPS, allowing for the selective unmasking of the N-terminal amine for the subsequent coupling of the next amino acid in the sequence. iris-biotech.dealtabioscience.com
The D-arginine stereochemistry is a critical feature that influences the final properties of the synthesized peptide. Incorporating D-amino acids like D-arginine can render peptides resistant to proteases, thereby increasing their in vivo half-life. peptide.com Furthermore, the altered stereochemistry can impact the peptide's conformation and its binding affinity to biological targets.
The Pbf group attached to the guanidinium (B1211019) side chain of arginine is a "permanent" protecting group that remains intact throughout the peptide assembly on the solid support. iris-biotech.de Its role is to prevent the highly nucleophilic guanidino group from participating in unwanted side reactions during the coupling steps. chempep.com The bulky and hydrophobic nature of the Pbf group, while generally ensuring effective protection, can sometimes introduce steric hindrance, potentially affecting coupling efficiency in sterically crowded sequences. chempep.comnih.gov
| Component | Function in SPPS |
| Fmoc Group | Temporary protection of the α-amino group; removed by mild base. chempep.commdpi.com |
| D-Arginine Core | Provides the D-amino acid backbone, enhancing peptide stability. peptide.com |
| Pbf Group | Permanent protection of the guanidine (B92328) side chain; removed by strong acid. chempep.comiris-biotech.de |
The Role of the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protecting Group
The Pbf group has become a standard for arginine side-chain protection in Fmoc SPPS due to its balanced properties of stability and lability. thermofisher.com It was introduced to overcome some of the limitations of earlier protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). thermofisher.compeptide.com
Efficacy of Guanidine Side Chain Protection by Pbf
The primary function of the Pbf group is to effectively mask the highly basic and nucleophilic guanidinium functional group of the arginine side chain. chempep.comomizzur.com This protection is crucial to prevent several potential side reactions during peptide synthesis, including:
Unwanted acylation: The unprotected guanidino group could react with the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.
Cyclization: The guanidino group can participate in intramolecular reactions. A notable side reaction during the activation of Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam, which inactivates the amino acid for coupling. nih.gov While the Pbf group does not entirely eliminate this, it significantly mitigates it compared to less sterically hindering groups.
Protonation issues: The basicity of the guanidinium group can interfere with the coupling reaction environment. The Pbf group effectively suppresses this basicity. omizzur.com
The electron-withdrawing nature of the sulfonyl group in Pbf reduces the nucleophilicity of the guanidine nitrogen atoms, while the bulky pentamethyl-dihydrobenzofuran moiety provides steric hindrance, further preventing unwanted reactions. rsc.org
Compatibility of Pbf with Fmoc-based SPPS Protocols
The Pbf group exhibits excellent compatibility with the standard conditions of Fmoc-based SPPS. chempep.com Its stability under the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) is a key requirement for its use in this methodology. chempep.com This orthogonality ensures that the side chain remains protected throughout the iterative elongation of the peptide chain. iris-biotech.dealtabioscience.com
Furthermore, this compound is soluble in common SPPS solvents like DMF and NMP, facilitating its use in both manual and automated peptide synthesizers. chempep.com While the bulky nature of the Pbf group can sometimes lead to slower or more difficult coupling reactions, especially in arginine-rich sequences, the development of enhanced coupling reagents and techniques like microwave-assisted SPPS has helped to overcome these challenges. chempep.comnih.gov
Selective Deprotection Mechanisms of the Pbf Group
The Pbf group is designed to be cleaved under strongly acidic conditions, typically during the final step of SPPS when the peptide is cleaved from the solid support. chempep.compeptide.com The standard cleavage cocktail for removing the Pbf group and other acid-labile side-chain protecting groups (like t-butyl for Asp, Glu, Ser, Thr, and Tyr, and Boc for Lys and Trp) is a solution of trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com
The cleavage mechanism involves the protonation of the sulfonyl group and the furan (B31954) oxygen, which destabilizes the protecting group and leads to its removal from the guanidine side chain. The cleavage is typically performed using a mixture of 95% TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT) to trap the reactive carbocations generated during deprotection and prevent side reactions with sensitive amino acid residues like tryptophan and methionine.
The lability of the Pbf group is greater than that of the Pmc and Mtr groups, meaning it can be removed more rapidly and under milder acidic conditions. thermofisher.compeptide.com Deprotection of Pbf is usually complete within 1-4 hours at room temperature, even in peptides containing multiple arginine residues. thermofisher.com This is a significant advantage over older protecting groups that required much longer deprotection times, which could lead to peptide degradation. thermofisher.com More recent studies have also explored alternative, TFA-free cleavage methods, such as dilute HCl in fluoro alcohols like hexafluoroisopropanol, which can also efficiently remove the Pbf group. acs.org
| Protecting Group | Typical Deprotection Time | Key Characteristics |
| Pbf | 1-4 hours with TFA. thermofisher.com | Recommended for most applications due to good lability and scavenging efficiency. thermofisher.com |
| Pmc | >4 hours with TFA for multiple Arg residues. thermofisher.com | More labile than Mtr, but can be difficult to scavenge. thermofisher.compeptide.com |
| Mtr | Up to 12 hours with TFA for multiple Arg residues. thermofisher.com | Requires long deprotection times, increasing the risk of side reactions. thermofisher.com |
Challenges in the Incorporation of Fmoc D Arg Pbf Oh in Spps
Side Reactions Associated with Arginine Derivatization
The primary challenge in the incorporation of Fmoc-D-Arg(Pbf)-OH lies in its propensity to undergo intramolecular side reactions, most notably the formation of a δ-lactam. csic.esresearchgate.netrsc.org
Formation of δ-Lactam during Coupling Reactions
During the activation step of SPPS, the carboxylic acid of this compound is activated to facilitate peptide bond formation. However, the nucleophilic side-chain guanidinium (B1211019) group of arginine can attack this activated carboxyl group, leading to an intramolecular cyclization and the formation of a stable, six-membered δ-lactam ring. rsc.org This reaction renders the amino acid derivative inactive for coupling. csic.esresearchgate.netrsc.org The rate of δ-lactam formation is influenced by several factors, including the solvent and temperature. For instance, studies have shown that δ-lactam formation can be significant in common SPPS solvents like N,N-dimethylformamide (DMF), especially at elevated temperatures. csic.es One study observed that after 30 minutes in DMF, 12% of Fmoc-Arg(Pbf)-OH had converted to the δ-lactam.
Impact of δ-Lactam Formation on Peptide Yield and Purity
Table 1: Impact of Arginine Protecting Group on δ-Lactam Formation and Coupling Efficiency
| Arginine Derivative | δ-Lactam Formation (after 120 min) | Coupling Efficiency (after 120 min) |
|---|---|---|
| Fmoc-Arg(Pbf)-OH | Significant | >99% (with side-product formation) |
| Fmoc-Arg(NO2)-OH | Lower tendency | >99% |
| Fmoc-Arg(Boc)2-OH | 60% | 28% |
Data adapted from a comparative study on δ-lactam formation. mdpi.comnih.gov
Steric Hindrance Considerations in this compound Coupling
The bulky nature of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain can introduce significant steric hindrance during the coupling reaction. chempep.com This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, particularly in sterically congested sequences. chempep.com While the Pbf group is effective at preventing side reactions at the guanidinium group, its size can slow down the coupling kinetics. This can be particularly problematic when coupling to a sterically hindered amino acid or when synthesizing peptides with multiple adjacent arginine residues. chempep.com
Solvent Effects on Coupling Efficiency and Side Reaction Mitigation
The choice of solvent in SPPS plays a crucial role in both the efficiency of the coupling reaction and the extent of side reactions. The ideal solvent should effectively solvate the reagents and the growing peptide chain while minimizing side reactions like δ-lactam formation.
Challenges with N-Butylpyrrolidinone (NBP) as a Green Solvent
In the drive towards more environmentally friendly "green" chemistry, N-butylpyrrolidinone (NBP) has been explored as a less hazardous alternative to traditional SPPS solvents like DMF. csic.esresearchgate.netrsc.orgresearchgate.net However, the use of NBP for the incorporation of this compound presents its own set of challenges. Research has shown that δ-lactam formation is often exacerbated when NBP is used as the solvent, particularly at room temperature. csic.esresearchgate.netrsc.orgrsc.org This is attributed, in part, to the higher viscosity of NBP compared to DMF, which can impair the diffusion of the coupling reagents into the resin matrix. csic.esresearchgate.netrsc.org Studies have demonstrated that at room temperature, the incorporation of Arg(Pbf) was significantly lower in NBP (less than 50%) compared to DMF (over 98%). csic.es To overcome this, strategies such as performing the coupling at elevated temperatures (e.g., 45°C or 60°C) have been developed. csic.esresearchgate.netrsc.org Increasing the temperature helps to reduce the viscosity of NBP and accelerate the coupling reaction, thereby outcompeting the δ-lactam formation to some extent. csic.esresearchgate.netrsc.org However, even at higher temperatures, careful optimization of reagent concentrations and activation times is necessary to achieve high coupling efficiency and minimize side products when using NBP. csic.esresearchgate.netrsc.org
Table 2: Comparison of Coupling Efficiency in DMF vs. NBP at Room Temperature
| Solvent | Coupling Efficiency of Fmoc-Arg(Pbf)-OH |
|---|---|
| DMF | >98% |
| NBP | <50% |
Data from a study on the incorporation of Fmoc-Arg(Pbf)-OH. csic.es
Viscosity and Penetration Issues of Coupling Cocktails in Resins with NBP
The use of N-butylpyrrolidinone (NBP) as a greener alternative to traditional solvents like N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS) presents a unique set of challenges, particularly during the incorporation of sterically hindered amino acids such as this compound. csic.esrsc.org A primary obstacle is the significantly higher viscosity of NBP compared to DMF. acs.org At room temperature (25 °C), NBP has a viscosity of approximately 4.0 cP, whereas DMF is considerably less viscous at 0.8 cP. acs.orgacs.org This elevated viscosity directly impedes the efficient penetration of the coupling cocktail, containing the activated this compound, into the polymeric resin matrix. rsc.orgresearchgate.net
Research has shown that the poor penetration and slower reaction kinetics in NBP can exacerbate side reactions. rsc.orgcsic.es For Fmoc-Arg(Pbf)-OH, the most significant side reaction is the intramolecular cyclization to form the inactive δ-lactam. csic.esresearchgate.net The extended time required for the activated amino acid to reach the coupling site within the resin due to NBP's high viscosity provides a greater opportunity for this detrimental lactamization to occur. acs.org This problem is less severe in lower-viscosity solvents like DMF where the coupling reaction proceeds more rapidly. acs.org
To counteract the challenges posed by NBP's viscosity, researchers have explored various strategies. One of the most effective approaches is to increase the reaction temperature. csic.esrsc.orgresearchgate.net By elevating the temperature of the coupling step to 45 °C, the viscosity of NBP is reduced, which in turn facilitates better penetration of the coupling reagents into the resin. csic.esresearchgate.net This not only accelerates the coupling reaction itself but also helps to minimize the window for δ-lactam formation, leading to a significant improvement in the incorporation of this compound. csic.es Studies have demonstrated that while coupling efficiency in NBP at room temperature is poor, it can be substantially enhanced at higher temperatures, approaching the levels seen with DMF. csic.es
The following table summarizes research findings on the coupling efficiency of Fmoc-Arg(Pbf)-OH under different solvent and temperature conditions, illustrating the impact of viscosity and the mitigation strategy of heating.
Table 1: Comparison of Fmoc-Arg(Pbf)-OH Coupling Efficiency in NBP vs. DMF
| Solvent | Temperature | Coupling Efficiency (%) | Key Observations |
|---|---|---|---|
| NBP | Room Temp. | 44.9% | High viscosity impairs resin penetration, leading to poor coupling. |
| NBP | 45 °C | 85.5% | Increased temperature reduces viscosity, significantly improving coupling. |
| DMF | Room Temp. | ~99% | Lower viscosity allows for efficient penetration and near-quantitative coupling. |
| DMF | 45 °C | ~99% | Temperature increase has minimal effect as viscosity is already low. |
Data compiled from studies on the incorporation of Fmoc-Arg(Pbf)-OH. The coupling efficiency was determined by analyzing the cleaved peptide after the coupling step. csic.es
These findings underscore the critical role of solvent viscosity in SPPS and highlight temperature modulation as a key parameter for successfully incorporating challenging amino acid derivatives like this compound when using high-viscosity green solvents such as NBP.
Advanced Methodologies and Strategies for Fmoc D Arg Pbf Oh Incorporation
Optimization of Coupling Conditions
The success of incorporating Fmoc-D-Arg(Pbf)-OH hinges on the meticulous optimization of coupling reaction parameters. Key areas of focus include stoichiometric control of reagents, temperature modulation, and the use of in situ activation strategies.
Stoichiometric Control of Reagents (e.g., Amino Acid, DIC, OxymaPure Equivalents)
The relative amounts of the amino acid, coupling agent, and additive are crucial for driving the reaction to completion while minimizing side reactions. Research has shown that using an excess of reagents is often necessary, but the precise equivalents can be fine-tuned to improve outcomes.
For instance, in a study aimed at developing a robust method for Fmoc-Arg(Pbf)-OH incorporation, a specific stoichiometry was proposed to ensure efficient coupling. csic.es The recommended equivalents are detailed in the table below. This careful control of reagent concentration is vital for achieving high coupling efficiency.
| Reagent | Equivalents |
| This compound | 1.75 |
| DIC | 1.8 |
| OxymaPure | 1.5 |
Table 1: Optimized Stoichiometry for this compound Coupling. csic.es
Temperature Modulation for Enhanced Coupling and Reduced Side Reactions
Temperature plays a dual role in the coupling of this compound. Elevating the temperature can increase the reaction rate and help overcome the kinetic barriers associated with this sterically hindered amino acid. rsc.org Specifically, performing the coupling reaction at 45°C has been shown to be effective. csic.esrsc.org
This increase in temperature serves two main purposes:
Increased Reaction Speed: Higher temperatures accelerate the rate of the desired acylation reaction. rsc.org
Reduced Viscosity: In certain solvent systems like N-butylpyrrolidinone (NBP), elevated temperatures lower the solvent viscosity, which in turn facilitates better penetration of the coupling reagents into the resin matrix. csic.esrsc.org
By carefully controlling the temperature, it is possible to enhance the coupling efficiency of this compound while mitigating the risk of side reactions that can occur at excessively high temperatures.
In Situ Activation Strategies for this compound
In situ activation is a cornerstone of modern SPPS, and it is particularly beneficial for challenging residues like this compound. This strategy involves the pre-activation of the amino acid with the coupling agent just before its addition to the resin-bound peptide. This approach generates a highly reactive species that can more readily acylate the N-terminal amine of the growing peptide chain.
A successful strategy for incorporating this compound involves dissolving the amino acid and an additive like OxymaPure in the solvent and adding this mixture to the peptidyl-resin. csic.esrsc.org The coupling agent, such as DIC, is then introduced in portions. For example, half of the DIC can be added and allowed to react for 30 minutes, followed by the addition of the remaining DIC and a small amount of extra this compound. csic.esrsc.org This staggered addition helps to maintain a high concentration of the activated species throughout the reaction period, driving the coupling to completion.
Solvent System Modifications for Improved Performance
The choice of solvent in SPPS is critical as it affects resin swelling, reagent solubility, and reaction kinetics. While traditional solvents like DMF have been widely used, concerns over their toxicity have prompted the exploration of greener alternatives and strategies to overcome solvent-related issues.
Development of Alternative Green Solvents for SPPS
The search for environmentally benign solvents has led to the investigation of several alternatives to DMF. tandfonline.com One of the most promising green solvents is N-butylpyrrolidinone (NBP). csic.esresearchgate.net NBP has demonstrated comparable performance to DMF in many SPPS applications. researchgate.net
Other green solvents that have been explored include:
2-Methyltetrahydrofuran (2-MeTHF) csic.esresearchgate.net
γ-Valerolactone (GVL) csic.es
Ethyl acetate (B1210297) (EtOAc) researchgate.net
While these solvents offer environmental benefits, their use can sometimes lead to challenges such as lower yields or increased impurities, necessitating adjustments to the synthetic protocol. tandfonline.com
Strategies to Overcome Solvent-Related Challenges (e.g., NBP)
The incorporation of this compound can be particularly problematic in certain solvents. A known issue is the formation of an inactive δ-lactam from the arginine derivative, which reduces the yield and can lead to the formation of deletion peptides. csic.esrsc.org This problem can be more pronounced when using viscous green solvents like NBP, as the high viscosity can hinder the diffusion of coupling reagents into the resin. csic.esrsc.org
To counteract this, a combination of strategies is employed:
Elevated Temperature: As mentioned previously, increasing the temperature to 45°C reduces the viscosity of NBP, improving reagent penetration. csic.esrsc.org
In Situ Activation: The use of in situ activation strategies ensures that the highly reactive activated amino acid is readily available to couple with the growing peptide chain. csic.esrsc.org
Solvent Combinations: In some cases, a hybrid approach using a combination of solvents can be effective. For example, using DMF for the coupling reactions and NBP for the washing steps has been shown to provide good yields and purity. tandfonline.com
By implementing these advanced methodologies, researchers and peptide manufacturers can overcome the challenges associated with the incorporation of this compound, leading to more efficient and reliable synthesis of complex peptides.
Minimization of Side Reactions during Deprotection and Cleavage
The final deprotection and cleavage step in solid-phase peptide synthesis (SPPS) is critical for obtaining a high-purity final product. During this stage, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). However, the reactive cationic species generated from the cleavage of protecting groups can lead to undesired side reactions with nucleophilic amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. The use of this compound requires specific strategies to mitigate these side reactions, particularly the alkylation of tryptophan residues by the cleaved Pbf group and the optimization of scavenger cocktails to neutralize reactive intermediates.
Prevention of Tryptophan Alkylation by Sulfonyl Moieties
A significant challenge during the TFA-mediated cleavage of peptides containing arginine protected with sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the potential for the cleaved sulfonyl moiety to alkylate the indole (B1671886) ring of tryptophan residues. google.com This side reaction can significantly reduce the yield of the desired peptide. peptide.compeptide.com
The lability of the Pbf group is a key factor in this process. While more acid-labile than older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the released Pbf cation can still act as an electrophile. peptide.com The extent of this side reaction can also depend on the proximity of the Arg(Pbf) and Trp residues within the peptide sequence. google.com
Several strategies have been developed to minimize or eliminate this unwanted tryptophan modification:
Use of Boc-Protected Tryptophan: Incorporating tryptophan with its indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) is a highly effective method to prevent sulfonation. peptide.com During TFA treatment, the tert-butyl cation is cleaved first, leaving a transiently protected indole that is less susceptible to alkylation by the Pbf cation. peptide.com This approach has been shown to nearly eliminate sulfonyl modification of tryptophan residues. peptide.com
Alternative Protecting Groups: For particularly sensitive sequences, the use of even more acid-labile sulfonyl protecting groups, such as 1,2-dimethylindole-3-sulfonyl (MIS), has been explored. In a comparative study, a peptide containing multiple arginines was synthesized with both Pbf and MIS protection. The MIS-protected peptide showed a higher purity of the crude product after cleavage, with no detectable MIS-protected peptide remaining, whereas a significant amount (34%) of Pbf-protected peptide was still present under the same conditions. ub.edu
A comparison of peptide yield in a 3-hour TFA cleavage and deprotection treatment highlights the advantage of the Pbf group over the Pmc group in reducing side reactions. The use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used. peptide.compeptide.com
Scavenger Optimization in Cleavage Mixtures
The generation of reactive carbocations during the removal of tert-butyl-based side-chain protecting groups and the Pbf group necessitates the use of scavengers in the cleavage cocktail. These nucleophilic agents "trap" the electrophilic species before they can modify sensitive residues. The composition of the scavenger cocktail must be carefully optimized based on the amino acid composition of the peptide. thermofisher.com
Common Scavengers and Their Roles:
Triisopropylsilane (B1312306) (TIS): A highly effective scavenger for trapping trityl and tert-butyl cations. It is a key component in many modern, low-odor cleavage cocktails. peptide.com TFA cleavage is often best performed in the presence of a silane (B1218182) scavenger. bachem.com
Water (H₂O): Acts as a scavenger for tert-butyl cations, particularly important when the peptide contains residues like Asp, Glu, Ser, and Tyr, which are protected with tert-butyl groups. wpmucdn.com
Thioanisole: Known to accelerate the removal of Pbf groups in TFA. It is also effective at scavenging the sulfonyl groups released from arginine. peptide.compeptide.com However, caution is advised as it can potentially cause partial removal of protecting groups from cysteine residues.
1,2-Ethanedithiol (B43112) (EDT): A potent scavenger, particularly for protecting tryptophan. However, it is a malodorous reagent and can lead to the modification of tryptophan residues upon prolonged exposure.
Phenol (B47542): A scavenger that helps preserve the integrity of peptides during cleavage. wpmucdn.com
Common Cleavage Cocktails:
No single cleavage cocktail is optimal for all peptides. thermofisher.com The choice depends on the specific amino acids present. For peptides containing Arg(Pbf) and Trp, a well-balanced cocktail is crucial.
| Cleavage Cocktail | Composition | Recommended Use |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general, effective, and non-malodorous cocktail suitable for many sequences, especially when appropriate protecting groups like Fmoc-Trp(Boc)-OH are used. |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" but toxic and malodorous mixture, now often considered unnecessary except in exceptional cases due to advances in protecting group technology. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" cocktail useful for peptides with trityl-based protecting groups. However, it does not prevent methionine oxidation. peptide.com |
| Reagent R | TFA/Thioanisole/EDT/Anisole (B1667542) (90:5:3:2) | Specifically recommended for peptides containing arginine residues with sulfonyl protecting groups. thermofisher.compeptide.com |
Interactive Data Table: Scavenger Selection Guide This table provides general guidance. Optimal conditions should be determined empirically.
Please select the sensitive residues in your peptide to see recommended scavengers.
| Sensitive Residue | Recommended Scavenger(s) | Notes |
| Arg(Pbf) | Thioanisole, TIS | Thioanisole accelerates Pbf removal. TIS scavenges the resulting cations. |
| Trp | EDT, Thioanisole, Boc-protection | Boc-protection on the indole ring is the most effective preventative measure. |
| Cys | EDT, DTT | Helps prevent re-attachment and disulfide bond formation. |
| Met | Thioanisole, Dimethyl Sulfide | Helps prevent oxidation to methionine sulfoxide. |
| Tyr | Phenol, TIS | Scavenges cations that could alkylate the phenol ring. |
The optimization of cleavage conditions can be complex. For instance, in one study, lowering the cleavage temperature to 4°C to minimize a specific side reaction resulted in incomplete deprotection of the Arg(Pbf) group. nih.gov Interestingly, pure TFA gave a higher yield (44%) in that specific case compared to cocktails containing water, which significantly decreased the yield. nih.gov This highlights the importance of empirical testing to determine the ideal cleavage strategy for a given peptide.
Comparative Analysis of Arginine Protecting Groups in Fmoc Spps
Evaluation of Pbf Against Other Sulfonyl-based Protecting Groups
Sulfonyl-based protecting groups are the most common choice in Fmoc-SPPS for arginine side-chain protection. Their efficacy is primarily determined by their acid lability, which is influenced by the electron-donating substituents on the aryl ring. The general order of increasing acid lability for these groups is Mtr < Pmc < Pbf. peptide.com
The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was an early development for arginine protection in Fmoc chemistry. nih.gov It is labile to trifluoroacetic acid (TFA), typically requiring a TFA/thioanisole mixture for removal. peptide.com
A significant drawback of the Mtr group is its relative stability to acid. thermofisher.com When multiple Arg(Mtr) residues are present within a peptide sequence, complete deprotection becomes challenging. peptide.com This often necessitates prolonged reaction times, with deprotection sometimes taking up to 12 hours, or the use of elevated temperatures. peptide.comthermofisher.com Such harsh conditions can lead to undesirable side reactions, compromising the integrity of the final peptide. peptide.com Due to these difficulties, particularly in the synthesis of longer or multi-arginine peptides, Mtr has been largely superseded by more labile alternatives.
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group represents an improvement over Mtr, offering greater acid lability. peptide.compeptide.com Its lability is comparable to that of tert-butyl (tBu) based protecting groups, allowing for its removal with TFA during standard cleavage from acid-sensitive resins like Wang or Rink amide. peptide.com
While more labile than Mtr, Pmc is less labile than the Pbf group. peptide.comnih.gov In sequences containing multiple arginine residues, the removal of Pmc can still require extended cleavage times of more than four hours. thermofisher.com A further complication is that the cleaved Pmc cation can be difficult to scavenge effectively and has a tendency to reattach to the arginine side chain or cause alkylation of other sensitive residues, such as tryptophan. thermofisher.comiris-biotech.de Although generally considered less sterically hindered than Pbf, some studies suggest the bulky Pmc group can slow down coupling reactions. chempep.com
Table 1: Comparative Properties of Sulfonyl-Based Arginine Protecting Groups
| Feature | Fmoc-Arg(Mtr)-OH | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Pbf)-OH |
|---|---|---|---|
| Protecting Group | Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Relative Lability | Low peptide.com | Medium peptide.com | High peptide.comnih.gov |
| Deprotection Time | Can require up to 12 hours, especially for multi-Arg peptides. thermofisher.com | Can require >4 hours for multi-Arg peptides. thermofisher.com | Typically 1-2 hours. thermofisher.comnih.gov |
| Key Considerations | Difficult to remove completely in multi-Arg sequences; harsh conditions may cause side reactions. peptide.com | More labile than Mtr but less than Pbf. peptide.compeptide.com Cleaved cation can be difficult to scavenge. thermofisher.com | Most labile and widely used sulfonyl group, but can cause δ-lactam formation. peptide.comrsc.org |
Fmoc-Arg(Mtr)-OH: Stability and Deprotection Considerations
Assessment of Non-Sulfonyl Protecting Groups for Arginine
To circumvent issues associated with sulfonyl-based groups, such as the potential for sulfonation of tryptophan residues, non-sulfonyl protecting groups have been developed. These offer alternative deprotection chemistries and side-reaction profiles.
The di-tert-butoxycarbonyl ((Boc)2) protected arginine derivative offers an alternative strategy by blocking two nitrogen atoms (Nω and Nω') of the guanidino group. nih.gov This approach effectively prevents side reactions at the guanidinium (B1211019) function.
The two Boc groups can be removed efficiently with a standard cleavage cocktail of TFA-H2O (95:5) at room temperature within one hour. nih.gov A primary side reaction concern is the stability of the monomer itself; Fmoc-Arg(Boc)2-OH has been shown to degrade slowly in solutions of N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), primarily yielding the mono-Boc protected derivative. nih.govresearchgate.net However, solutions are generally stable enough for use in automated synthesizers over a period of up to one week. nih.gov The significant bulk of the (Boc)2-protected side chain may necessitate longer coupling times to ensure complete incorporation.
The nitro (NO2) group is a classic protecting group for arginine that has been revisited for Fmoc-SPPS. nih.gov Fmoc-Arg(NO2)-OH exhibits excellent stability in common synthesis solvents like DMF. nih.govresearchgate.net Its most significant advantage is the prevention of δ-lactam formation, which is a major side reaction associated with the activation of other arginine derivatives like Fmoc-Arg(Pbf)-OH. nih.govrsc.orgresearchgate.net Research indicates that Fmoc-Arg(NO2)-OH has the least tendency to form this inactive lactam structure among the Pbf, (Boc)2, and NO2 derivatives. nih.gov
Historically, the removal of the NO2 group required harsh methods like catalytic hydrogenation, which could lead to side reactions, particularly in peptides containing multiple Arg(NO2) residues or other reducible amino acids like tryptophan and phenylalanine. nih.gov However, recent advancements have established milder, more efficient on-resin removal methods. One such method employs tin(II) chloride (SnCl2) in a mildly acidic solution at elevated temperatures (55 °C), allowing for complete deprotection before the final peptide cleavage. nih.govresearchgate.net Sonochemistry has also been shown to facilitate the removal process. researchgate.net
Table 2: Comparative Properties of Non-Sulfonyl Arginine Protecting Groups
| Feature | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(NO2)-OH |
|---|---|---|
| Protecting Group | (Boc)2 (di-tert-butoxycarbonyl) | NO2 (Nitro) |
| Deprotection | 1 hour with TFA-H2O (95:5) at room temperature. nih.gov | Historically by catalytic hydrogenation. nih.gov Modern methods use SnCl2/mild acid on-resin. researchgate.net |
| Stability | Degrades slowly in DMF/NBP solution over several days. nih.govresearchgate.net | Very stable in solution. nih.govresearchgate.net |
| Side Reactions | Bulky side chain may slow coupling. Solution instability is a concern. nih.gov | Prevents δ-lactam formation. researchgate.net Traditional removal can reduce Trp/Phe rings. nih.gov |
| Key Advantages | Avoids sulfonyl-related side reactions. | Suppresses δ-lactam formation; very stable monomer. nih.govresearchgate.net |
Fmoc-Arg(Boc)2-OH: Deprotection Conditions and Side Reaction Profile
Strategic Selection of Arginine Protecting Groups based on Peptide Sequence and Synthesis Scale
The optimal choice of arginine protecting group depends on several factors, including the peptide's length, the number of arginine residues, the presence of sensitive amino acids like tryptophan, and the scale of the synthesis.
For lengthy peptides or sequences containing multiple arginine residues, a highly labile protecting group is paramount to ensure complete deprotection under reasonably mild conditions. In this context, Fmoc-Arg(Pbf)-OH is strongly recommended. peptide.comthermofisher.com Its rapid cleavage kinetics (typically 1-2 hours with TFA) minimize the risk of acid-catalyzed side reactions that can occur during extended deprotection times required for Mtr or even Pmc. thermofisher.comnih.gov
When the peptide sequence contains tryptophan, the migration of a cleaved sulfonyl protecting group (Pbf, Pmc, Mtr) to the tryptophan indole (B1671886) ring is a known side reaction. peptide.compeptide.com The most effective strategy to prevent this is to use an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, in combination with a sulfonyl-protected arginine like Fmoc-Arg(Pbf)-OH. peptide.compeptide.com
For sequences known to be susceptible to δ-lactam formation during the arginine coupling step, Fmoc-Arg(NO2)-OH presents a compelling alternative. nih.govresearchgate.net By virtually eliminating this side reaction, it can significantly improve the yield of the desired peptide, reducing the need for costly and time-consuming double couplings. rsc.orgresearchgate.net The development of efficient on-resin deprotection methods using SnCl2 makes it a more viable option than in the past. nih.gov
From a cost perspective, especially in large-scale or industrial synthesis, Fmoc-Arg(Pbf)-OH is the most expensive of all standard protected proteinogenic amino acids. nih.govresearchgate.net This high cost can be a significant factor in process development. While currently more expensive on a small scale, if produced competitively at a large scale, the use of Fmoc-Arg(NO2)-OH could offer a more economical and efficient process, particularly for Arg-rich peptides, by preventing yield loss from lactamization. nih.govFmoc-Arg(Boc)2-OH can be a good choice to avoid sulfonyl-related issues, provided that its moderate solution stability is managed appropriately. nih.govresearchgate.net
Applications of Peptides Containing D Arginine Derived from Fmoc D Arg Pbf Oh
Development of Therapeutic Peptides with Enhanced Stability
A significant challenge for therapeutic peptides is their rapid degradation by proteases in the body, leading to a short half-life and reduced efficacy. nih.gov Replacing L-amino acids with their D-enantiomers is a proven strategy to confer resistance to this proteolytic degradation. nih.gov The use of Fmoc-D-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of D-arginine into peptide sequences, leading to the development of more robust and effective therapeutic candidates. frontiersin.org Studies have demonstrated that such substitutions can significantly improve serum stability and specificity in various pharmacological applications.
Cell-penetrating peptides (CPPs), particularly those rich in arginine, are renowned for their ability to traverse cellular membranes and deliver a wide range of cargo, from small molecules to large proteins and nucleic acids. frontiersin.orgcsic.es However, their in vivo application is often limited by poor metabolic stability. frontiersin.org The substitution of L-arginine with D-arginine using this compound is a key modification to overcome this limitation. frontiersin.org Research has shown that poly(D-arginine) peptides exhibit excellent cell permeability and extended half-lives in serum and living cells. frontiersin.org For instance, a nine-residue peptide of D-arginine (D-Arg 9-mer) demonstrated a cellular uptake rate 100-fold higher than its L- counterpart, highlighting the impact of the guanidinium (B1211019) motif in D-configuration on transduction efficiency. nih.gov This modification has been successfully applied to known CPPs like penetratin, where replacing L-Arg with D-Arg at cleavage sites enhanced serum stability. csic.es The synthesis of these stabilized CPPs relies on standard Fmoc chemistry, where building blocks like this compound are essential. frontiersin.orgnih.gov
Cationic peptides rich in arginine are potent antimicrobial agents, but their therapeutic potential is often diminished by enzymatic degradation. biorxiv.org The incorporation of D-arginine via this compound is a widely used strategy to create AMP analogs with enhanced stability and efficacy. peptide.comfrontiersin.org A recent 2025 study on the arginine-rich peptide R4F4, which showed high activity but poor stability in human serum, found that its D-amino acid derivative (D-R4F4) exhibited significantly improved protease resistance and antimicrobial activity. biorxiv.org Similarly, replacing the two L-arginine residues in the insect-derived AMP oncocin with D-arginine increased its bioavailability from 25 minutes to over 8 hours and slightly improved its antibacterial activity. peptide.com Further research on the AMP designated Pep05 revealed that replacing all L-lysine and L-arginine residues with their D-forms resulted in a derivative (DP06) with remarkable stability against both trypsin and plasma proteases. frontiersin.org
Below is a table summarizing research findings on the impact of D-arginine substitution in various antimicrobial peptides.
| Peptide | Modification | Key Finding | Reference |
| Oncocin | Replacement of two L-Arg residues with D-Arg. | Bioavailability increased from 25 min to >8 hours; antibacterial activity was slightly improved. | peptide.com |
| R4F4 | Synthesis of an all-D-amino acid version (D-R4F4). | Significantly improved protease resistance and antimicrobial activity compared to the L-peptide. | biorxiv.org |
| Pep05 | Replacement of all L-Lys and L-Arg residues with D-amino acids (derivative DP06). | Exhibited the highest resistance to trypsin and plasma proteases among all tested derivatives. | frontiersin.org |
| RLA | Substitution of D-lysine with D-arginine. | Improved membrane permeability and increased mitochondrial accumulation. | peptide.com |
The application of D-arginine-containing peptides extends to antifungal and anti-cancer therapies. Research has identified a cyclic dipeptide containing D-arginine, isolated from Bacillus cereus, which demonstrates both antifungal properties and significant activity against breast cancer cells. peptide.com Furthermore, some synthetic peptides incorporating D-arginine via this compound have been shown to inhibit the growth of cancer cells. biosynth.com These peptides can function by inhibiting mitochondrial protease activity and disrupting the mitochondrial membrane potential, leading to cancer cell death. biosynth.com While the L-isomer of arginine-containing peptides has also shown cytotoxicity against human tumor cells, the enhanced stability of D-isomers makes them particularly promising for therapeutic development. biosynth.com
Antimicrobial Peptides (AMPs) and Analogs
Bioconjugation Strategies Utilizing Protected Arginine Residues
Arginine is an attractive target for bioconjugation due to the unique reactivity of its guanidinium group and its frequent presence on the surface of proteins. Bioconjugation strategies often target this residue to attach labels, drugs, or other molecules to peptides and proteins. The synthesis of peptides intended for such conjugation often utilizes protected forms of arginine, such as this compound, to ensure the correct peptide sequence is assembled before the final conjugation step. chempep.com
Several chemical methods have been developed for arginine-selective modification:
α-Dicarbonyl Compounds: Reagents like phenylglyoxal (B86788) react rapidly and selectively with the guanidino group of arginine. This chemistry has been adapted to develop a fluorine-18 (B77423) labeled phenylglyoxal analog ([18F]FPG) for the arginine-selective labeling of proteins for Positron Emission Tomography (PET) imaging. nih.govacs.org This method is highly selective for arginine, even in the presence of other nucleophilic residues like lysine, cysteine, and histidine. acs.org
Diketopinic Acid (DKPA): A novel method uses a DKPA-based compound to achieve precise and reversible labeling of antibodies. au.dk This reagent selectively binds to a few accessible arginine residues, installing an azide (B81097) handle that can be further functionalized using click chemistry. This allows for controlled modification without compromising the antibody's function. au.dk
Cyclohexanedione (CHD): CHD-based reagents that incorporate an azide group (CHD-Azide) have been used for the chemical labeling of reactive arginine residues. Following the labeling of peptides or proteins, a clickable biotin (B1667282) tag can be attached, enabling the enrichment and identification of the modified peptides through affinity chromatography. acs.org
The table below outlines various reagents used for arginine-selective bioconjugation.
| Reagent Type | Example Reagent | Application | Key Feature | Reference |
| α-Dicarbonyl | [18F]FPG (Fluorophenylglyoxal) | PET imaging | Chemoselective radiolabeling of native proteins on arginine residues. | nih.govacs.org |
| Diketopinic Acid | DKPA-Azide | Antibody labeling | Precise, reversible binding to arginine; installs an azide for click chemistry. | au.dk |
| Cyclohexanedione | CHD-Azide | Proteomics | Chemical labeling and enrichment of reactive arginine-containing peptides. | acs.org |
Research and Development in Structural and Functional Peptide Studies
This compound is an indispensable tool in the research and development of peptides for structural, functional, and biochemical studies. chempep.com The inclusion of D-arginine can profoundly influence the structure and function of a peptide. For instance, poly(D-arginine) peptides can adopt stable helical and turn-type secondary structures, which can be analyzed using techniques like Circular Dichroism (CD) spectroscopy. frontiersin.org This structural stability is crucial for function, particularly in the context of protein-protein interactions and receptor binding. biosynth.comfrontiersin.org
The use of D-arginine is also central to studies on protein aggregation. Arginine itself is known to act as a "chemical chaperone," suppressing the aggregation of proteins. frontiersin.org D-enantiomeric polyarginine peptides are hypothesized to exert an even stronger effect due to their enhanced proteolytic stability, making them valuable tools for investigating and potentially inhibiting the protein aggregation associated with diseases like Alzheimer's. frontiersin.org Furthermore, this compound serves as a critical research chemical for characterizing ion channels and antibody binding sites, furthering our understanding of fundamental biological processes. biosynth.com
Analytical and Characterization Methodologies for Fmoc D Arg Pbf Oh and D Arginine Containing Peptides
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Kinetic Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-D-Arg(Pbf)-OH and related peptides. It is extensively used to determine the purity of the initial building block and to monitor the progress of synthesis and purification processes. avantorsciences.comvwr.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Purity Assessment: Suppliers of this compound typically specify a purity of ≥98.0% or higher, as determined by HPLC. avantorsciences.comvwr.com This ensures that the starting material is free from significant impurities that could interfere with peptide synthesis. HPLC can effectively separate the main compound from related impurities such as Fmoc-β-Ala-OH, Fmoc-D-Arg(Pbf)-D-Arg(Pbf)-OH, and its L-enantiomer, Fmoc-L-Arg(Pbf)-OH. cblpatras.gr
Kinetic Studies: HPLC is also a powerful method for studying reaction kinetics in peptide synthesis. For instance, it has been used to monitor the Fmoc deprotection kinetics of Fmoc-Arg(Pbf)-OH under various conditions. nih.gov By analyzing samples at different time points, researchers can observe the disappearance of the starting material peak and the appearance of product peaks, allowing for the optimization of reaction times and conditions. nih.gov Furthermore, HPLC analysis of reaction supernatants can be used to study side reactions, such as the formation of δ-lactam from Fmoc-Arg(Pbf)-OH during activation, which can impact coupling efficiency. csic.esmdpi.com
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | C18 Reverse-Phase | |
| Mobile Phase A | Water with 0.1% TFA | |
| Mobile Phase B | Acetonitrile with 0.1% TFA | |
| Gradient | Typically a linear gradient from low to high %B | csic.es |
| Detection | UV at 220 nm | frontiersin.org |
| Purity Specification | ≥98.0% to ≥99.0% | avantorsciences.comcem.com |
Mass Spectrometry (MS and LCMS) for Molecular Weight and Identity Confirmation
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and, by extension, the identity of this compound and D-arginine containing peptides. It provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules.
For this compound, the expected molecular weight is approximately 648.77 g/mol . medchemexpress.comnih.gov MS analysis should yield a corresponding ion, confirming the presence of the correct compound.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. This hyphenated technique is particularly powerful for analyzing complex mixtures, such as crude peptide reaction products or samples from kinetic studies. mdpi.com In a typical LC-MS experiment, the effluent from the HPLC column is directed into the mass spectrometer, allowing for the mass analysis of each separated component. This can be used to identify the desired peptide product, as well as any impurities or side-products formed during the synthesis. frontiersin.org For example, in a study of Fmoc deprotection, electrospray ionization mass spectrometry (ESI-MS) was used to identify the product H-Arg(Pbf)-OH. nih.gov
Table 2: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C34H40N4O7S | medchemexpress.comnih.gov |
| Molecular Weight | 648.77 g/mol | medchemexpress.comnih.gov |
| Monoisotopic Mass | 648.26177080 Da | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. While HPLC and MS can confirm purity and molecular weight, NMR provides information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structure confirmation.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR experiments performed.
¹H NMR: The ¹H NMR spectrum of this compound will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of these signals provide a wealth of structural information. Certificates of analysis for this compound often state that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.commedchemexpress.com
NMR can also be used to study the interactions between molecules. For instance, NMR has been employed to investigate the interaction mechanism between a chiral fluorescent probe and D-/L-arginine in the presence of zinc ions. sioc-journal.cn
Enantiomeric Purity Determination in D-Amino Acid Peptides
Ensuring the enantiomeric purity of peptides containing D-amino acids is critical, as the stereochemistry of amino acid residues can profoundly affect the peptide's structure and biological activity. researchgate.net While standard HPLC cannot separate enantiomers, specialized chiral chromatography methods are employed for this purpose.
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that can differentially interact with the D- and L-enantiomers of an amino acid or peptide, leading to their separation. cat-online.com For Fmoc-protected amino acids, the presence of the Fmoc group provides a chromophore for UV detection. cat-online.com Several types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and crown ethers. mdpi.comsigmaaldrich.com The choice of CSP and mobile phase conditions is crucial for achieving successful enantiomeric separation. sigmaaldrich.com For example, teicoplanin-based CSPs have been successfully used for the enantiomeric purity determination of L-arginine. researchgate.net
Indirect Methods: An alternative approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. mdpi.comnih.gov These diastereomers have different physicochemical properties and can be separated by standard reverse-phase HPLC. nih.gov
The enantiomeric purity of the final peptide is often assessed to ensure that no racemization occurred during the synthesis steps. Enzymatic resolution experiments can also be used to determine the enantiomeric excess. For instance, the use of L-amino acid specific proteases can confirm the absence of L-enantiomers in a D-peptide preparation. frontiersin.org Suppliers of high-quality Fmoc-amino acids often specify a high enantiomeric purity, for example, ≥ 99.8%.
Table 3: Methods for Enantiomeric Purity Determination
| Method | Principle | Application | Source |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers of amino acids and peptides. | cat-online.commdpi.com |
| Chiral Derivatization followed by HPLC | Formation of diastereomers with a chiral reagent, which are then separated by standard HPLC. | Indirect separation of amino acid enantiomers. | mdpi.comnih.gov |
| Enzymatic Resolution | Use of stereospecific enzymes to selectively react with one enantiomer. | Confirmation of high enantiomeric excess in the final peptide. | frontiersin.org |
Future Directions and Industrial Perspectives in Fmoc D Arg Pbf Oh Research
Advancements in Green Chemistry Approaches for SPPS
Solid-Phase Peptide Synthesis (SPPS) has long been the cornerstone of peptide manufacturing, but its reliance on hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) presents significant environmental and health concerns. lu.senih.gov The principles of green chemistry are now being increasingly applied to SPPS to mitigate its environmental impact. A primary focus is the replacement of these hazardous solvents with more sustainable alternatives. lu.se
Recent studies have identified promising green solvents and binary mixtures that can effectively replace traditional ones. For instance, N-butylpyrrolidinone (NBP) has shown great potential, demonstrating success in the synthesis of peptides with various coupling reagents and resins. lu.seresearchgate.net In some cases, mixtures like NBP:EtOAc (1:1) and NBP:2-Me-THF (1:1) have even resulted in higher yield and purity than DMF. lu.se Another novel green solvent mixture combines anisole (B1667542) with N-octylpyrrolidone (NOP), which has been shown to effectively solubilize Fmoc-protected amino acids and swell common resins. tandfonline.com
The incorporation of Fmoc-Arg(Pbf)-OH, a notoriously challenging amino acid due to potential side reactions, has been successfully demonstrated using NBP as a solvent. researchgate.net This was achieved through a strategy of in situ activation at an elevated temperature to reduce viscosity and enhance the reaction rate. researchgate.net Furthermore, the concept of Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) aims to reduce the use of protecting groups altogether, which in turn minimizes the volume of strong acids like trifluoroacetic acid (TFA) needed for their removal. researchgate.net This approach not only aligns with green chemistry principles but also has the potential to significantly increase manufacturing productivity. researchgate.net
Table 1: Comparison of Solvents in Solid-Phase Peptide Synthesis
| Solvent/Mixture | Classification | Key Findings | Reference |
| N,N-dimethylformamide (DMF) | Hazardous | Traditional solvent, effective but with significant health and environmental concerns. | lu.senih.gov |
| N-butylpyrrolidinone (NBP) | Greener Alternative | Successful in various syntheses, can outperform DMF in yield and purity. | lu.seresearchgate.net |
| NBP:EtOAc (1:1) | Greener Alternative | Demonstrated higher yield and purity than DMF in specific peptide syntheses. | lu.se |
| NBP:2-Me-THF (1:1) | Greener Alternative | Showed improved yield and purity compared to DMF for certain peptides. | lu.se |
| Anisole/NOP (75:25) | Greener Alternative | Capable of solubilizing all Fmoc amino acids and swelling various resins. | tandfonline.com |
Strategies for Cost-Effective Large-Scale Production of D-Arginine Containing Peptides
The high cost of producing therapeutic peptides, particularly those containing modified amino acids like D-arginine, remains a significant hurdle to their widespread clinical use. frontiersin.orgresearchgate.net The synthesis of Fmoc-Arg(Pbf)-OH itself is complex, making it one of the more expensive protected amino acids. researchgate.netmdpi.com Consequently, developing cost-effective, large-scale production methods is a critical area of research.
While chemical synthesis, specifically SPPS, offers precise control over the peptide sequence, it can be prohibitively expensive for large quantities. frontiersin.org Recombinant DNA technology and microbial fermentation in organisms like E. coli present a more scalable and cost-effective alternative for producing larger peptides. frontiersin.orgresearchgate.net Research into optimizing culture media and induction strategies has shown the potential to significantly lower production costs. researchgate.net For instance, scaling up production from a 100 mg to a 1000 mg batch has been estimated to decrease the unit cost dramatically. researchgate.net
Another promising avenue is the use of plant-based production systems. nih.gov Recent advancements have demonstrated the potential for high-yield production of antimicrobial peptides in plants like Nicotiana benthamiana. nih.gov This method offers a scalable platform with the potential for reduced downstream processing costs. nih.gov
For chemical synthesis, strategies to improve efficiency and reduce waste are paramount. This includes optimizing the use of reagents and developing more atom-economical processes. nih.gov While the initial cost of some alternative reagents like Fmoc-Arg(NO2)-OH may be comparable to Fmoc-Arg(Pbf)-OH on a small scale, they could prove more economical for large-scale production due to less expensive raw materials. mdpi.com
Integration of Machine Learning and Automation in Peptide Synthesis Optimization
The integration of machine learning (ML) and automation is poised to revolutionize peptide synthesis. researchgate.netnih.gov Automated fast-flow peptide synthesizers can generate large datasets of highly reproducible analytical data from thousands of individual reactions. nih.govacs.org This data can then be used to train deep learning models that can predict the outcome of synthesis reactions with a high degree of accuracy. nih.gov
These ML models can identify and predict sequence-dependent difficulties in SPPS, such as aggregation, allowing for the computational design and optimization of peptide sequences for improved synthesis efficiency. nih.govacs.org By analyzing parameters from deprotection steps, these models can act as a proxy for synthesis success. nih.govacs.org This predictive capability enables the in-silico optimization of synthesis parameters before the actual synthesis is performed, saving time and resources. nih.gov
The applications of machine learning extend beyond just predicting synthesis outcomes. ML algorithms are being developed to optimize peptide catalysts and to guide the design of novel functional polymers. acs.orggithub.com These frameworks can explore vast chemical spaces, evaluating mutations to identify sequences with higher theoretical yields or desired activities. github.com This data-driven approach, combining automated synthesis with machine learning, creates a powerful design-build-test-learn cycle that can accelerate the discovery and development of new peptide-based therapeutics. researchgate.net
Exploration of Novel D-Peptide Therapeutics and Biotechnological Applications
The incorporation of D-amino acids, such as D-arginine derived from Fmoc-D-Arg(Pbf)-OH, into peptides offers significant advantages for therapeutic applications. D-peptides are generally more resistant to degradation by proteases, leading to improved stability and longer half-lives in vivo. nih.gov This enhanced stability can lead to a more prolonged therapeutic effect. nih.gov Furthermore, D-peptides are often less immunogenic than their L-peptide counterparts. nih.gov
These properties make D-peptides highly attractive candidates for drug development across a range of diseases. For example, D-amino acid peptides are being investigated as inhibitors of protein aggregation in neurodegenerative disorders like Alzheimer's disease. nih.gov In cancer therapy, peptides are being developed as highly specific targeting agents to deliver cytotoxic drugs or radionuclides directly to tumor cells. mdpi.com
The unique properties of D-peptides also open up novel biotechnological applications. Mirror-image phage display, which utilizes D-enantiomers of protein targets, allows for the discovery of D-peptide ligands that are non-proteolytic. chemrxiv.org Additionally, racemic protein crystallography, which involves crystallizing a mixture of L- and D-protein enantiomers, can provide high-resolution structural information that aids in rational drug design. chemrxiv.org As our ability to synthesize and understand D-peptides grows, so too will the scope of their therapeutic and biotechnological applications.
Q & A
Q. What are the recommended storage conditions for Fmoc-D-Arg(Pbf)--OH to ensure stability during peptide synthesis?
Fmoc-D-Arg(Pbf)-OH should be stored at -20°C for long-term stability (up to 3 years in powder form) . Short-term storage (e.g., during active use) can be maintained at 15–25°C for up to 2 years, provided the compound is protected from moisture . Contradictory recommendations exist for intermediate storage (e.g., -10 to -25°C ), but consensus favors -20°C for minimizing degradation risks. Always store in airtight containers with desiccant to mitigate hygroscopicity-related issues .
Q. How can researchers verify the purity of this compound before use in solid-phase peptide synthesis?
Purity is typically assessed via HPLC (≥98.5% a/a) and TLC (≥98%) . For enantiomeric purity, chiral HPLC or polarimetry is recommended, as the D-enantiomer should constitute ≥99.5% (a/a) . Cross-validate results with analytical certificates (CoA) provided by suppliers, which include detailed chromatograms and spectroscopic data .
Q. What steps are critical when preparing stock solutions of this compound for in vivo studies?
Dissolve the compound in DMSO at ~100 mg/mL (154.14 mM) for in vitro use . For in vivo applications, prepare working solutions in biocompatible solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) to achieve ≥2.5 mg/mL solubility. Always filter solutions through 0.22 µm membranes to ensure sterility and clarity before administration . Avoid repeated freeze-thaw cycles to prevent precipitation.
Q. What analytical techniques confirm the enantiomeric purity of this compound?
Chiral HPLC is the gold standard, with suppliers reporting ≥99.5% enantiomeric excess (a/a) for the D-form . Polarimetry can also validate optical purity, with a reported specific rotation of +4.5° to +6.5° (c=1, DMF) . Cross-referencing these methods ensures minimal L-enantiomer contamination (<0.5%), critical for chiral peptide synthesis .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility profiles of this compound across solvent systems?
Solubility varies significantly between solvents (e.g., 100 mg/mL in DMSO vs. ≥2.5 mg/mL in vivo-compatible mixtures ). Pre-screen solvents using dynamic light scattering (DLS) to detect aggregation. For hydrophobic environments (e.g., lipid-based formulations), use co-solvents like PEG300 or Tween80 to enhance dispersion. Validate solubility empirically under experimental conditions, as saturation thresholds may differ from vendor data .
Q. What methodological considerations are critical when incorporating this compound into acid-sensitive peptide sequences?
The Pbf protecting group is removed with TFA, which is 1–2× faster than Pmc deprotection . However, prolonged TFA exposure can damage acid-labile residues (e.g., Trp). Optimize cleavage times (typically 1–2 hours) and include scavengers like triisopropylsilane (TIPS) to minimize side reactions . Pre-test cleavage conditions on small-scale syntheses to balance efficiency and residue integrity.
Q. How does the choice of coupling reagents impact the incorporation efficiency of this compound in peptide synthesis?
Coupling efficiency depends on activating agents like HOBt/TBTU with DIPEA, which reduce racemization risks . For sterically challenging sequences, switch to OxymaPure/DIC systems to improve coupling rates. Monitor reaction progress via Kaiser tests or LC-MS to detect incomplete couplings, which are common with bulky residues like D-Arg(Pbf) .
Q. What strategies mitigate racemization during synthesis of D-arginine-containing peptides?
Racemization is minimized by maintaining low temperatures (0–4°C) during coupling and using high-purity this compound (≤0.5% L-enantiomer) . Employ coupling reagents with low base strength (e.g., DIC instead of HBTU) and shorter reaction times. Post-synthesis, validate enantiopurity via Marfey’s reagent derivatization followed by HPLC .
Q. How can researchers optimize deprotection of the Pbf group in complex peptide sequences?
For peptides with multiple Arg(Pbf) residues, use TFA cocktails containing 2.5% H₂O and 2.5% TIPS to enhance cleavage efficiency . For stubborn deprotections, extend cleavage times to 3–4 hours or perform iterative TFA treatments. Characterize deprotection completeness via MALDI-TOF MS or Edman degradation .
Q. What protocols ensure reproducibility in handling this compound across labs?
Standardize workflows using validated CoA data (e.g., HPLC traces, optical rotation values) . Document solvent preparation, weighing protocols (under nitrogen for hygroscopicity control ), and coupling/deprotection times. Share raw data (e.g., chromatograms, mass spectra) in open-access repositories to align with FAIR principles for research data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
